Potassium stannate trihydrate
Overview
Description
Synthesis Analysis
The preparation of potassium stannate involves reacting potassium hydroxide with tin powder, using oxygen as a catalyst under high temperature and pressure. This process has been observed in industrial tests to be feasible, stable in quality, economical, and environmentally friendly compared to traditional methods (Tang Yun-sheng, 2011).
Molecular Structure Analysis
The molecular structure of potassium stannate compounds often involves tin atoms in a trigonal pyramidal environment, as demonstrated in the crystal structure of potassium (hydrogen(bismaleato))stannate(II). This structure consists of layers of discrete moieties with potassium ions located in holes between the layers, showcasing the preference for tin to exist in a trigonal pyramidal environment (Donaldson et al., 1985).
Chemical Reactions and Properties
The reactivity of potassium stannate includes interactions with various alkali metals to form novel stannides. For example, the synthesis and characterization of novel potassium stannides have been described, highlighting the diverse reactivity and side products of reactions involving diorganodihydridostannanes with alkali metal compounds (Schollmeier et al., 2004).
Physical Properties Analysis
The physical properties of potassium stannate, such as its high temperature CO2 capture performance, have been studied. A novel potassium stannate demonstrated a CO2 uptake capacity at 700 °C, indicating its potential for reducing carbon emissions. The in-house synthesized potassium stannate showed outstanding performance in terms of CO2 uptake and stability over multiple cycles (Baird et al., 2023).
Chemical Properties Analysis
Potassium stannate's chemical properties, especially its interactions with CO2, are significant for environmental applications. The CO2 sorption process of potassium stannate, particularly the solid-state synthesized variety, is primarily dominated by chemical adsorption. This aspect is crucial for its effectiveness as a sorbent for high temperature CO2 separation (Baird et al., 2023).
Scientific Research Applications
Ethanol Sensing : Crystalline SnO2 nanoparticles synthesized using potassium stannate trihydrate have been shown to detect ethanol at ppm levels even at low temperatures like 100°C. Their small size contributes to their excellent sensing performances (Chen, Zhu, Wang, & Wang, 2009).
CO2 Capture : Research on stannate-based sorbents for high-temperature CO2 sorption has revealed that commercial potassium stannate possesses a significant CO2 uptake capacity. This positions it as a potential contributor to reducing carbon emissions (Baird, Chang, Cheung, & Sanna, 2023).
Synthesis of Potassium Stannate : A process for preparing potassium stannate using potassium hydroxide and tin powder under high temperature and pressure has been developed. This method is highlighted for its feasibility, stability, and eco-friendliness (Tang Yun-sheng, 2011).
Corrosion Inhibition : Potassium stannate has been investigated as part of an advanced hybrid corrosion inhibitor to suppress self-discharge corrosion in alkaline aluminum-air batteries. It showed a significant reduction in hydrogen evolution rate, enhancing the battery's performance (Wu et al., 2020).
Production of 122Sb for Environmental Pollution Study : Potassium stannate trihydrate was used in the electrodeposition experiments for the production of 122Sb, an isotope used in studying environmental pollution (Sadeghi, Enferadi, Aboudzadeh, & Sarabadani, 2011).
Conversion Coatings on Alloys : A study on Mg-10Li-1Zn alloys demonstrated that stannate chemical conversion coatings improved the corrosion resistance of bare alloys. These coatings were obtained using sodium stannate and potassium dihydrogen phosphate solution (Che De-hui, 2007).
Safety And Hazards
properties
IUPAC Name |
dipotassium;dioxido(oxo)tin;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHDWDSBYOUAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-][Sn](=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6K2O6Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium stannate trihydrate | |
CAS RN |
12125-03-0 | |
Record name | Potassium stannate trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium tin trioxide trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM STANNATE TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R38Y86O4SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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